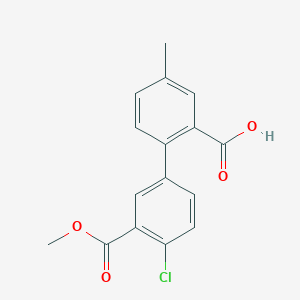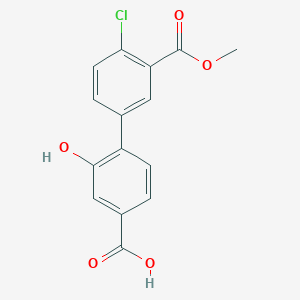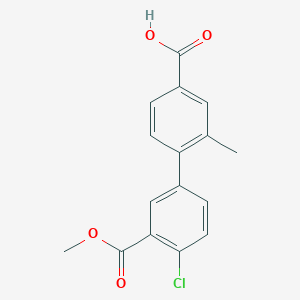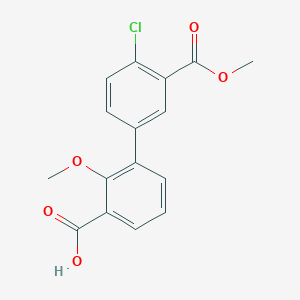
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% (2CMBFBA-95%) is a synthetic compound with potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of several enzymes and proteins, as well as its ability to affect biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2CMBFBA-95% has been studied for its ability to act as an inhibitor of several enzymes and proteins, such as protein kinase C (PKC), tyrosine kinase, and cyclooxygenase-2 (COX-2). It has also been studied for its ability to affect biochemical and physiological processes, such as cell proliferation and apoptosis. In addition, 2CMBFBA-95% has been studied for its potential application in the treatment of certain diseases, such as cancer and inflammation.
Wirkmechanismus
2CMBFBA-95% acts as an inhibitor of several enzymes and proteins, including PKC, tyrosine kinase, and COX-2. The compound binds to the active sites of these enzymes and proteins, which prevents them from functioning properly. This, in turn, affects the biochemical and physiological processes that these enzymes and proteins are involved in, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
2CMBFBA-95% has been studied for its ability to affect biochemical and physiological processes, such as cell proliferation and apoptosis. In particular, the compound has been shown to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, 2CMBFBA-95% has been studied for its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2CMBFBA-95% has several advantages for use in lab experiments. The compound is relatively easily synthesized and is relatively stable in solution. Additionally, the compound has a low toxicity, making it safe to use in lab experiments. However, there are some limitations to using 2CMBFBA-95% in lab experiments. The compound is not very soluble in water, making it difficult to use in some types of experiments. Additionally, the compound is not very effective at low concentrations, making it necessary to use higher concentrations in order to achieve the desired effects.
Zukünftige Richtungen
The potential applications of 2CMBFBA-95% are still being studied. Some potential future directions include further research into the compound’s ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, further research could be conducted into the compound’s potential anti-inflammatory effects. Additionally, further research could be conducted into the potential applications of 2CMBFBA-95% in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research could be conducted into the potential applications of 2CMBFBA-95% in the development of new drugs and therapeutic agents.
Synthesemethoden
2CMBFBA-95% is synthesized through a reaction between 4-chloro-3-methoxybenzaldehyde and 5-fluorobenzoic acid. The reaction is conducted in a solvent, such as ethanol, and catalyzed by a base, such as sodium hydroxide. The reaction takes place at a temperature of 80-90°C for a period of 2-3 hours, and the resulting product is a white crystalline solid.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)16)10-4-3-9(17)7-11(10)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYILJPCHYQFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692035 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261995-14-5 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














